REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[C:4]([F:11])[C:3]=1[N:12]1[CH2:17][CH2:16][S:15](=[O:19])(=[O:18])[CH2:14][CH2:13]1>[Ni].C1COCC1>[O:19]=[S:15]1(=[O:18])[CH2:16][CH2:17][N:12]([C:3]2[C:4]([F:11])=[CH:5][C:6]([NH2:8])=[CH:7][C:2]=2[F:1])[CH2:13][CH2:14]1
|
Name
|
|
Quantity
|
7 kg
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC(=C1)[N+](=O)[O-])F)N1CCS(CC1)(=O)=O
|
Name
|
|
Quantity
|
1.4 kg
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
66 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The slurry is added to the autoclave
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
A small portion of the filtrate is concentrated
|
Type
|
CUSTOM
|
Details
|
recrystallized in isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
O=S1(CCN(CC1)C1=C(C=C(N)C=C1F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |